(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione
Description
IUPAC Nomenclature and Systematic Classification
The IUPAC name follows systematic rules for bicyclic and polycyclic systems. The parent structure is cyclopenta[a]phenanthrene , a fused tetracyclic system comprising three six-membered rings (A, B, C) and one five-membered ring (D). The numbering begins at the first carbon of ring A, proceeding through the fused system to position 17 in ring D.
The prefix 1,6,7,8,11,12,13,14,15,16-decahydro indicates partial hydrogenation at ten positions across rings A, B, and C. The 2H designation specifies one double bond remaining in ring A. The 13-methyl group at position 13 (ring C) and two ketone groups at positions 3 (ring A) and 17 (ring D) complete the substituents. The (S) configuration refers to the stereochemistry at the methyl-bearing carbon (C13).
Under the CPC classification system, this compound falls under C07J (steroids) due to its cyclopenta[a]phenanthrene skeleton modified through hydrogenation and substitution.
Molecular Architecture: Cyclopenta[a]phenanthrene Core Structure
The core consists of four fused rings:
- Ring A : Cyclohexenone (positions 1-5, 10) with a ketone at C3
- Ring B : Cyclohexane (positions 5-10)
- Ring C : Cyclopentane (positions 8, 9, 11-13) with a methyl group at C13
- Ring D : Cyclopentanone (positions 13-17) with a ketone at C17
Table 1: Bond Characteristics in the Core Structure
| Ring | Bond Type | Positions |
|---|---|---|
| A | Double bond (2H) | C1-C2 |
| B | Single bonds | C5-C6-C7-C8 |
| C | Methyl substitution | C13 |
| D | Ketone functionality | C17 |
This architecture creates a rigid, planar system in rings A-B-C, while ring D adopts an envelope conformation due to partial saturation.
Stereochemical Configuration at Chiral Centers
The compound contains three stereogenic centers:
- C8 (Ring B-C junction)
- C9 (Ring B-C junction)
- C13 (Methyl-bearing carbon)
X-ray crystallographic data from related decahydro derivatives shows:
- C8 and C9 typically adopt trans configurations (8β,9α) to minimize ring strain
- The (S) configuration at C13 places the methyl group in the β-orientation relative to the steroid plane
Figure 1 : Spatial arrangement of substituents (viewed along the C13-C17 axis):
$$
\begin{array}{ccc}
& \text{C3=O} & \
\text{H}\alpha & \longrightarrow & \text{C13-CH}3(S) \
& \text{C17=O} & \
\end{array}
$$
This configuration maximizes intramolecular distances between the bulky methyl group and ketone oxygens.
Comparative Analysis of Decahydro vs. Octahydro Derivatives
Table 2: Structural Comparison of Hydrogenation States
| Feature | Decahydro Derivative (Target Compound) | Octahydro Derivative |
|---|---|---|
| Double Bonds | 2 (C1-C2, C4-C5) | 3 (C1-C2, C4-C5, C6-C7) |
| Ring A Saturation | 6,7,8,11,12-saturated | 6,7-unsaturated |
| Torsional Strain | 18.7 kJ/mol (calculated) | 24.3 kJ/mol |
| Planarity Deviation | 12.5° | 8.2° |
The decahydro configuration reduces ring puckering through increased saturation, particularly in rings A and B. This stabilizes the chair conformation in ring B while allowing slight flexion in ring C. Comparative NMR studies show upfield shifts of 0.45 ppm for H-C11 in decahydro systems versus octahydro analogs, confirming enhanced electron shielding from adjacent saturated carbons.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3 |
InChI Key |
BHTWZQKERRCPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathways
Steroidal Backbone Functionalization
The compound’s structure derives from estrane steroids, with modifications at C13 and oxidation at C3/C17. A common starting material is 3-methoxy-13-methyl-gona-1,3,5(10)-trien-17-one , which undergoes selective oxidation and methylation.
Oxidation of Estradiol Derivatives
Jones oxidation or pyridinium chlorochromate (PCC) converts estradiol analogs to the 3,17-dione system. For example, 17α-ethynylestradiol treated with PCC in dichloromethane yields the dione with >85% efficiency. Stereochemical integrity at C13 is preserved using chiral auxiliaries, such as (R)-BINOL-phosphoric acid, to enforce the (S)-configuration.
Methylation at C13
Introduction of the 13-methyl group employs methylmagnesium bromide under Grignard conditions. A patent by US9422326B2 details the use of 11-methylene intermediates to direct methylation via Pd-catalyzed cross-coupling, achieving enantiomeric excess (ee) >98% (Table 1).
Table 1: Catalytic Systems for C13 Methylation
| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Toluene | 80 | 92 | 98.5 | |
| RhCl(PPh₃)₃ | THF | 60 | 88 | 97.2 | |
| Ni(COD)₂ | Dioxane | 100 | 78 | 95.1 |
Ring Closure and Spirocyclization
The decahydrocyclopenta[a]phenanthrene system is constructed via acid-catalyzed cyclization of Δ⁹(11)-steroids. For instance, 3,17-diketopregna-5,9(11)-diene undergoes HCl-mediated cyclization in ethanol, forming the fused cyclopentane ring with 76% yield. Spirocyclization at C17 is achieved using 1,3-dicyclohexylcarbodiimide (DCC) to form lactones, which are subsequently reduced.
Advanced Stereocontrol Strategies
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Estra-4,9-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Using reagents like Jones reagent.
Reduction: Potential reduction reactions to form different derivatives.
Substitution: Possible substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Grignard Reagent: Used in the initial step of the synthesis.
Jones Reagent: Employed for oxidation.
Piperidinium Acetate: Used in the domino cyclization reaction.
Major Products Formed
The major product formed from these reactions is estra-4,9-diene-3,17-dione itself, which can further be used as an intermediate in the synthesis of other steroids with progestagenic activity .
Scientific Research Applications
Endocrinology
(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione has been studied for its potential as a prohormone . Its structural similarity to anabolic steroids suggests that it may influence various physiological processes related to hormone regulation. Research indicates that this compound may exhibit androgenic activity which could be beneficial in understanding hormonal pathways and developing treatments for hormonal imbalances .
Pharmacology
The compound is being investigated for its role in developing small-molecule inhibitors targeting androgen metabolic pathways. These inhibitors can be crucial in treating conditions such as prostate cancer by blocking the conversion of testosterone into more potent forms like dihydrotestosterone (DHT) which is known to promote cancer cell growth .
Biochemical Studies
Due to its unique structure and functional groups:
- It serves as a fluorescent probe in biochemical assays.
- Its derivatives are used in studying enzyme interactions and metabolic pathways involving steroids .
Case Study 1: Prostate Cancer Research
In a study focusing on prostate cancer treatment strategies, researchers utilized (S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione as a model compound to develop inhibitors for 17β-hydroxysteroid dehydrogenases. The findings indicated that modifications at the C-3 position could enhance the selectivity and efficacy of these inhibitors against cancer cells .
Case Study 2: Hormonal Regulation Studies
Another research effort explored the effects of this compound on androgen receptor signaling pathways. The study demonstrated that (S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione could modulate receptor activity in vitro and suggested potential therapeutic applications in conditions characterized by androgen excess .
Mechanism of Action
Estra-4,9-diene-3,17-dione is thought to exert its effects by acting as a prohormone of dienolone . Dienolone is structurally similar to trenbolone but lacks the C11 double bond . The compound likely interacts with androgen receptors, leading to anabolic effects such as muscle growth and increased strength .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- Dione vs.
- Methyl Substituents : The 13-methyl group is conserved across multiple analogues (e.g., GAP-EDL-1 , Lentaron ), suggesting its role in stabilizing the hydrophobic core or modulating receptor binding.
- Stereochemical Impact : The S-configuration at C13 contrasts with the R-configuration in compounds like (8R,9S,13S,14S,17R)-13-methyl-17-prop-2-enyl derivatives, which may alter biological activity .
Spectral Data and Structural Elucidation
- NMR Signatures :
- UV-Vis Profiles: Conjugation from dione groups may result in absorption maxima near 250-280 nm, differing from estrone derivatives with phenolic hydroxyls (λmax ~280 nm) .
Pharmacological and Physicochemical Properties
Insights :
- The target’s lower LogP compared to the 7-benzyl derivative suggests better aqueous solubility, beneficial for oral bioavailability.
- Lentaron’s 4-hydroxy group enhances binding to estrogen receptors, whereas the target’s diones may favor interactions with ketone-dependent enzymes like 17β-hydroxysteroid dehydrogenase .
Biological Activity
(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione is a steroidal compound notable for its structural similarity to various biologically active steroids. This article explores its biological activity based on diverse research findings and data.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 302.4 g/mol. It features a complex polycyclic structure typical of steroid compounds, which often correlates with significant biological activity.
Biological Activity Overview
Research has indicated that compounds structurally related to (S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione exhibit various biological activities including:
- Antiproliferative Effects : Many steroid derivatives have shown promising results in inhibiting the proliferation of cancer cells.
- Hormonal Activity : Due to its steroidal nature, it may interact with hormone receptors influencing endocrine functions.
Antiproliferative Activity
A study focusing on steroid derivatives found that certain compounds exhibited significant cytotoxic effects against various cancer cell lines. The antiproliferative activity was assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50) values.
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 21E-(pyridin-3-yl)methylidene | LNCaP | 10.20 |
| 21E-(pyridin-3-yl)methylidene | T47-D | 1.33 |
| 21E-p-nitrophenylidene | PC-3 | 3.29 |
These findings suggest that similar structures to (S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione could potentially exhibit comparable biological activities against hormone-dependent cancers .
The mechanism by which this compound may exert its biological effects can be attributed to its ability to bind to specific steroid receptors or enzymes involved in hormonal pathways. For instance:
- Estrogen Receptor Modulation : Some studies indicate that certain steroid derivatives can act as selective estrogen receptor modulators (SERMs), influencing cell growth and apoptosis in estrogen-sensitive tissues.
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A comprehensive study evaluated the cytotoxic effects of various steroid derivatives on T47-D cells. The results indicated that exposure to these compounds led to increased apoptosis as evidenced by fluorescence microscopy studies using Hoechst and PI staining .
- Molecular Docking Studies : In silico molecular docking studies have been conducted to explore the binding affinities of these steroids to key targets such as 5α-reductase and estrogen receptors. These studies are crucial for understanding how structural modifications can enhance therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
